3-Amino-7-bromobenzofuran-2-carbonitrile
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Overview
Description
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran ring substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
3-Amino-7-bromobenzofuran-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound is similar in structure but contains a thiophene ring instead of a benzofuran ring.
3-Amino-7-chlorobenzofuran-2-carbonitrile: This compound has a chlorine atom at the 7-position instead of a bromine atom.
Uniqueness
3-Amino-7-bromobenzofuran-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H5BrN2O |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2 |
InChI Key |
ZAWVTYKPWTWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C#N |
Origin of Product |
United States |
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